4-Methylcatechol-d3

Stable Isotope Labeled Internal Standard Isotopic Purity LC-MS/MS Quantification

4-Methylcatechol-d3 (CAS 83719-41-9) is a deuterium-labeled isotopologue of the endogenous catecholamine metabolite 4-methylcatechol, wherein the methyl group hydrogen atoms are substituted with three deuterium atoms. 4-Methylcatechol (unlabeled, CAS 452-86-8) is a methylcatechol with a single methyl substituent at the 4-position, identified as a metabolite of p-toluate and a suicide substrate inhibitor of Catechol 2,3-Dioxygenase (C23O).

Molecular Formula C7H8O2
Molecular Weight 127.16 g/mol
Cat. No. B12398623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcatechol-d3
Molecular FormulaC7H8O2
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3
InChIKeyZBCATMYQYDCTIZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Methylcatechol-d3 Procurement Guide: Isotopic Purity and Mass Spectrometry Differentiation for Catecholamine Metabolite Quantification


4-Methylcatechol-d3 (CAS 83719-41-9) is a deuterium-labeled isotopologue of the endogenous catecholamine metabolite 4-methylcatechol, wherein the methyl group hydrogen atoms are substituted with three deuterium atoms . 4-Methylcatechol (unlabeled, CAS 452-86-8) is a methylcatechol with a single methyl substituent at the 4-position, identified as a metabolite of p-toluate and a suicide substrate inhibitor of Catechol 2,3-Dioxygenase (C23O) [1]. The deuterated analog serves as a stable isotope-labeled (SIL) internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 4-methylcatechol in complex biological and food matrices, correcting for variability in extraction recovery, ionization efficiency, and matrix effects [2].

Why 4-Methylcatechol-d3 Cannot Be Replaced by Unlabeled or Alternative Deuterated Catechol Analogs in Quantitative LC-MS/MS Workflows


Substitution of 4-Methylcatechol-d3 with unlabeled 4-methylcatechol, alternative deuterated forms (e.g., -d6, -d8), or structurally related catechols (e.g., 3-methylcatechol) introduces quantifiable analytical errors and biological interpretation failures. Unlabeled analogs fail to correct for matrix-induced ion suppression/enhancement and extraction variability, directly compromising quantitative accuracy and reproducibility in LC-MS/MS assays [1][2]. Alternative deuterated catechol derivatives (e.g., 3-methylcatechol-d3 or catechol-d6) lack identical chromatographic retention behavior and ionization response relative to the target analyte 4-methylcatechol, violating the fundamental requirement of SIL internal standards that the labeled compound must co-elute with and exhibit identical physicochemical behavior to the analyte except for mass . Furthermore, deuteration at exchangeable positions (e.g., phenolic hydroxyl groups) results in deuterium loss via H/D back-exchange with protic solvents and biological matrices, altering the effective mass difference and invalidating quantification [3].

Quantitative Differentiation Evidence for 4-Methylcatechol-d3: Head-to-Head and Class-Level Comparisons for Procurement Decisions


Isotopic Enrichment Specifications: 4-Methylcatechol-d3 Meets the ≥97 Atom % D Threshold for Reliable SIL Internal Standard Performance

4-Methylcatechol-d3 is supplied with a certified isotopic enrichment of 97 atom % D and chemical purity of ≥98% . This enrichment level exceeds the minimum practical threshold for small molecule SIL internal standards where incomplete deuteration (isotopic impurities) contributes to cross-talk between analyte and internal standard channels in mass spectrometry detection. In comparison, unlabeled 4-methylcatechol contains natural abundance deuterium at only ~0.015 atom % D, producing no usable mass shift for quantification [1]. Alternative deuterated analogs (e.g., 4-methylcatechol-d6 or -d8) may achieve higher nominal mass shifts (+6 or +8 Da) but with varying isotopic enrichment specifications across suppliers, and their larger mass differential increases the risk of differential retention time behavior relative to the unlabeled analyte .

Stable Isotope Labeled Internal Standard Isotopic Purity LC-MS/MS Quantification Procurement Specification

Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte in LC-MS/MS MRM Transitions

4-Methylcatechol-d3 provides a +3.02 Da mass shift (molecular weight 127.16 Da vs. 124.14 Da for unlabeled 4-methylcatechol), derived from substitution of three methyl-group hydrogen atoms with deuterium [1]. This +3 Da differential satisfies the minimum recommended mass difference of ≥3 Da for small molecule (<1000 Da) SIL internal standards to avoid isotopic spectral overlap between the [M+H]+ ion of the analyte and the internal standard . In contrast, single deuterium substitution (+1 Da) fails this minimum threshold due to natural abundance 13C isotopologue interference, while 13C-labeling strategies require multiple labeled carbon atoms to achieve adequate mass separation, incurring higher synthesis costs.

Mass Spectrometry Multiple Reaction Monitoring Internal Standard Selection Isotopic Mass Shift

Deuterium Incorporation at Non-Exchangeable Methyl Position Prevents H/D Back-Exchange and Maintains Assay Integrity in Protic Matrices

4-Methylcatechol-d3 incorporates deuterium at the methyl group (4-CH3 → 4-CD3), a carbon-bound, non-exchangeable position. In contrast, alternative deuteration strategies targeting phenolic hydroxyl groups or aromatic ring positions adjacent to electron-withdrawing groups can undergo H/D back-exchange when exposed to protic solvents (water, methanol, plasma) or biological matrices containing exchange-catalyzing components [1]. This back-exchange reduces the effective isotopic enrichment over time, alters the effective mass shift, and introduces quantification error that may not be detected in standard calibration checks. The methyl-group deuteration position of 4-methylcatechol-d3 ensures stable isotopic integrity throughout sample preparation, storage, and LC-MS/MS analysis in aqueous or biological matrices .

Deuterium Exchange Isotopic Label Stability Sample Preparation Method Validation

Validated Quantitative Performance: Stable Isotope Dilution Analysis (SIDA) with Deuterated 4-Methylcatechol Achieves 97-103% Recovery and 24 nmol/L LOQ

In a validated stable isotope dilution analysis (SIDA) for di- and trihydroxybenzenes using deuterium-labeled internal standards, the method achieved a quantification limit (LOQ) of 24 nmol/L for 4-methylcatechol in complex food matrices including coffee beverages, beer, malt, and cocoa powder [1]. Recovery rates for all analytes in the method ranged from 97% to 103%, demonstrating that deuterated internal standards enable near-quantitative correction for matrix effects and extraction losses [1]. This performance cannot be matched by non-isotopic internal standards (e.g., structurally related analogs) which exhibit differential ionization efficiency and extraction behavior, nor by unlabeled standards which fail to correct for sample-to-sample matrix variability [2].

Stable Isotope Dilution Analysis Method Validation Food Chemistry Biomarker Quantification

Deuterium Solvent Kinetic Isotope Effect (KIE) in Tyrosinase Inactivation: 4-Methylcatechol Exhibits Measurable Isotope-Dependent Suicide Inactivation Kinetics

A solvent deuterium isotope effect on the suicide inactivation of tyrosinase by o-diphenols including 4-methylcatechol was quantitatively characterized. The study demonstrated that the maximum apparent inactivation constant ratio (λmax(D,fn)/λmax(D,f0)) varies linearly with the atom fraction of deuterium (n) in the solvent, indicating that proton transfer from the substrate hydroxyl group is rate-determining in the enzyme inactivation mechanism [1]. This isotope effect was observed to be higher in the transition phase than in the steady state, revealing an additional slow step in the suicide inactivation mechanism that is sensitive to deuterium substitution [1].

Kinetic Isotope Effect Enzymology Tyrosinase Suicide Inactivation

Retention Time Behavior: Deuterated Analogs Exhibit Slightly Shorter RT than Unlabeled Counterparts, Enabling RT-Based Method Validation

Deuterium-labeled internal standards, including 4-methylcatechol-d3, typically exhibit retention times that are slightly shorter (approximately 0.01-0.03 minutes) than their non-deuterated counterparts in reversed-phase LC separations [1]. This RT shift, caused by the lower lipophilicity of C-D bonds relative to C-H bonds, is a well-documented class-level phenomenon across deuterated small molecules [2]. In contrast, 13C-labeled internal standards exhibit negligible RT differences from unlabeled analytes and therefore co-elute exactly, a property that is advantageous for matrix effect correction but which can mask method issues [2]. The predictable, small RT shift of deuterated standards provides an orthogonal verification that the correct isotopologue peak is being integrated in the MS chromatogram.

Chromatography Retention Time LC-MS Method Development Isotopologue Separation

Validated Application Scenarios for 4-Methylcatechol-d3 Based on Quantitative Differentiation Evidence


Regulatory-Compliant Quantification of 4-Methylcatechol in Food and Beverage Matrices via LC-MS/MS SIDA

This scenario applies the validated stable isotope dilution analysis (SIDA) method using deuterated 4-methylcatechol as internal standard for quantifying 4-methylcatechol in complex food matrices including coffee beverages, beer, malt, cocoa powder, and bread crust [1]. The method achieves an LOQ of 24 nmol/L for 4-methylcatechol and recovery rates of 97-103% across sample types, demonstrating matrix-independent quantitative accuracy suitable for food safety monitoring, quality control, and regulatory compliance testing. 4-Methylcatechol-d3's +3 Da mass shift enables unambiguous MRM transition assignment without isotopic crosstalk, while the non-exchangeable methyl-group deuteration ensures isotopic integrity throughout sample preparation including acidification and solvent extraction steps .

Urinary Biomarker Analysis for Human Exposure and Metabolic Studies

Human urinary 4-methylcatechol serves as a biomarker for exposure to p-cresol, tobacco smoke constituents, and certain xenobiotics metabolized via p-toluate pathways [1]. 4-Methylcatechol-d3 enables accurate quantification in urine matrices where high salt content, variable pH, and endogenous interferences produce significant matrix effects. The 97 atom % D isotopic enrichment ensures that the internal standard channel receives minimal contribution from natural-abundance unlabeled analyte (cross-talk <3%), enabling reliable quantification at the low nanomolar concentrations typical of urinary metabolite profiling. The non-exchangeable methyl deuteration prevents deuterium loss during β-glucuronidase/sulfatase enzymatic hydrolysis steps required for conjugated metabolite liberation .

Catechol 2,3-Dioxygenase (C23O) Suicide Inhibition Kinetic Studies Using Deuterium Isotope Effects

4-Methylcatechol is a well-characterized suicide substrate inhibitor of Catechol 2,3-Dioxygenase (C23O), an enzyme central to bacterial aromatic hydrocarbon degradation pathways [1]. 4-Methylcatechol-d3 can be employed as an isotopically labeled substrate in mechanistic enzymology studies to probe the kinetic isotope effect (KIE) on enzyme inactivation rates, analogous to the solvent KIE studies conducted with tyrosinase using 4-methylcatechol as substrate . The +3 Da mass shift enables tracking of deuterium retention in reaction products via MS detection, while the class-consistent deuterium isotope effect on catechol-metabolizing enzymes supports its use as a probe for distinguishing between oxidative versus non-oxidative inactivation mechanisms.

Quality Control Reference Standard for Synthetic and Natural Product Analysis

4-Methylcatechol occurs naturally in European spruce (Picea abies), tea (Camellia sinensis), and various plant species, and is also present in tobacco smoke as a thermal degradation product [1]. 4-Methylcatechol-d3, with certified isotopic enrichment of 97 atom % D and chemical purity of ≥98%, serves as a traceable reference standard for quantifying 4-methylcatechol content in natural product extracts, essential oils, and smoke flavoring formulations . The certified purity specifications provide metrological traceability for method calibration, while the non-exchangeable label position ensures long-term stability during storage at recommended conditions (room temperature, dry environment) for up to three years before re-analysis is recommended .

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